molecular formula C96H72Mn2N8O B12319435 Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer

Cat. No.: B12319435
M. Wt: 1463.5 g/mol
InChI Key: LWBNUMXDFGUOOT-UHFFFAOYSA-N
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Description

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer is a complex compound with the chemical formula C96H72Mn2N8O and a molecular weight of 1463.53 g/mol . It is a manganese porphyrin complex, characterized by its deep purple crystalline powder appearance . This compound is notable for its unique structure, which includes two manganese ions bridged by an oxygen atom, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing often includes additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while reduction reactions yield reduced forms of the substrates .

Scientific Research Applications

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.

    Biology: The compound is studied for its potential as a mimic of natural enzymes, such as peroxidases, due to its catalytic properties.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.

    Industry: It is used in the development of advanced materials, including magnetic materials and sensors

Mechanism of Action

The mechanism by which Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The manganese ions in the compound can cycle between different oxidation states, allowing them to participate in redox reactions. This property is particularly useful in catalytic applications, where the compound can facilitate the transfer of electrons or oxygen atoms to substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer is unique due to its specific structure, which includes the mu-oxo bridge. This feature enhances its stability and reactivity, making it particularly effective in catalytic applications compared to other manganese porphyrin complexes .

Properties

Molecular Formula

C96H72Mn2N8O

Molecular Weight

1463.5 g/mol

IUPAC Name

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2

InChI Key

LWBNUMXDFGUOOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Mn+3].[Mn+3]

Origin of Product

United States

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